molecular formula C4H5IN2 B1314393 3-Iodo-1-methyl-1H-pyrazole CAS No. 92525-10-5

3-Iodo-1-methyl-1H-pyrazole

Cat. No.: B1314393
CAS No.: 92525-10-5
M. Wt: 208 g/mol
InChI Key: SITJXRWLFQGWCB-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5IN2 . It is a product of Thermo Scientific Chemicals .


Synthesis Analysis

Pyrazole nucleus, the core structure of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a flash point of 130.3±19.8 °C . It has a molar refractivity of 31.7±0.3 cm3, and a polar surface area of 29 Å2 .

Scientific Research Applications

Synthesis and Structural Studies

3-Iodo-1-methyl-1H-pyrazole and its derivatives are primarily used in chemical synthesis and structural studies. For instance, Holzer and Gruber (1995) described the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, highlighting the specific chemical shifts observed in NMR spectroscopy due to the highly shielded pyrazole C-4 atom in 4-iodo congeners (Holzer & Gruber, 1995).

Building Blocks for Chemical Entities

The compound has been noted for its use as a building block in various chemical entities, particularly in the fields of CropScience and oncology. Guillou et al. (2011) reported the preparation of an array of 4- and 5-iodinated pyrazole derivatives, emphasizing their role in creating new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

Reactivity and Functionalization

The reactivity of 3-alkoxypyrazoles, including those with 1-methyl substitutions, towards arylation and alkylation reactions has been studied by Guillou, Bonhomme, and Janin (2009). They provide insights into the nitrogen reactivity of these compounds, which is crucial for designing novel chemical libraries (Guillou, Bonhomme, & Janin, 2009).

Electrosynthesis Methods

Electrosynthesis of4-iodo-substituted pyrazoles, including 1-methylpyrazole, has been explored by Lyalin, Petrosyan, and Ugrak (2010). Their study demonstrates the efficiency of iodination of various pyrazole derivatives under specific electrochemical conditions, offering a method to produce 4-iodo derivatives with varying yields (Lyalin, Petrosyan, & Ugrak, 2010).

Application in Cancer Therapy and Molecular Targeted Therapy

In cancer therapy, 3-phenyl-1H-pyrazole, an intermediate for the synthesis of biologically active compounds, has been synthesized using methods involving 1-methylpyrazole derivatives. Liu, Xu, and Xiong (2017) highlight its significance in the synthesis of small molecule inhibitors used in anticancer studies, demonstrating the compound's potential in medical research (Liu, Xu, & Xiong, 2017).

Catalytic Coupling Reactions

The utility of 3-iodo-1H-pyrazolo derivatives in catalytic coupling reactions has been documented by Lavecchia, Berteina-Raboin, and Guillaumet (2004). They described a novel route to 3-iodo-1H-pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating various coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).

Safety and Hazards

3-Iodo-1-methyl-1H-pyrazole can cause skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Properties

IUPAC Name

3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJXRWLFQGWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537245
Record name 3-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92525-10-5
Record name 3-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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